5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol
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Overview
Description
5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol typically involves the reaction of 2,4-dimethylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenylamine: A precursor in the synthesis of 5-((2,4-Dimethylphenyl)amino)-1,2,4-triazin-3-ol.
1,2,4-Triazine: The parent compound of the triazine family.
Amitraz: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-(2,4-dimethylanilino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H12N4O/c1-7-3-4-9(8(2)5-7)13-10-6-12-15-11(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16) |
InChI Key |
PHPVVKBYPMJBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=O)NN=C2)C |
Origin of Product |
United States |
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